5-(4-Chlorophenyl)-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
Properties
Molecular Formula |
C23H19ClN2O2 |
|---|---|
Molecular Weight |
390.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-7-methoxy-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C23H19ClN2O2/c1-27-21-9-5-8-18-20-14-19(15-6-3-2-4-7-15)25-26(20)23(28-22(18)21)16-10-12-17(24)13-11-16/h2-13,20,23H,14H2,1H3 |
InChI Key |
OXUTWAQDJGPUBG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Amino Alcohols with Chloroformates
A foundational method for synthesizing benzoxazinone derivatives involves cyclizing amino alcohols with aryl or alkyl chloroformates. For example, EP0968197B1 describes a one-pot process where amino alcohols react with aryl chloroformates (e.g., 4-nitrophenyl chloroformate) to form carbamate intermediates, which undergo base-mediated cyclization. Adjusting the chloroformate’s substituents (e.g., electron-withdrawing groups) enhances cyclization efficiency.
Reaction Conditions :
- Step 1 : Amino alcohol (e.g., 2-hydroxy-3-aminophenyl derivatives) reacts with aryl chloroformate in dichloromethane at 20–25°C for 1–6 hours.
- Step 2 : Quenching with aqueous KOH (pH ~11) induces cyclization at 20–50°C for 1–6 hours.
Key Insight : Aryl chloroformates enable direct cyclization without isolating intermediates, whereas alkyl variants (e.g., methyl chloroformate) require a two-step process with carbamate isolation.
Pyrazole Ring Construction via Hydrazine Cyclization
The pyrazolo[1,5-c]benzoxazine framework is often assembled by condensing hydrazine derivatives with carbonyl-containing precursors. PMC2977679 demonstrates this approach, where 4,5-dihydro-(2-hydroxyphenyl)-3-methyl-1H-pyrazole reacts with N,N'-carbonyldiimidazole (CDI) in benzene under reflux to form the oxazine ring.
Procedure :
- Reflux 2-hydroxyphenyl pyrazole derivatives with CDI in benzene for 3–4 hours.
- Purify via dichloromethane extraction and MgSO₄ drying.
Yield : Up to 90% for unsubstituted analogs.
Integrated Synthesis Pathways
Two-Step Route from Anthranilic Acid Derivatives
PMC11643898 outlines a cascade synthesis starting from anthranilic acid and α-keto acids:
One-Pot Assembly of Pyrazolo-Benzoxazine
A patent-derived method (EP0968197B1) combines pyrazole and benzoxazine syntheses:
- React 3-(4-chlorophenyl)-1H-pyrazol-5-amine with 2-hydroxy-5-methoxybenzaldehyde in ethanol.
- Cyclize using 4-nitrophenyl chloroformate and KOH to form the fused heterocycle.
Advantages :
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
- ¹H NMR : Key signals include δ 1.1 (s, t-butyl), 3.8 (s, OCH₃), and 7.2–7.6 (aromatic protons).
- MS : Molecular ion peaks at m/z 456.1 [M+H]⁺ confirm the target structure.
Challenges and Optimization
Regioselectivity in Cyclization
Using bulky bases (e.g., DBU) or low temperatures (0–5°C) suppresses competing pathways during pyrazole ring formation.
Toxicity Mitigation
Replacing phosgene with CDI or aryl chloroformates reduces hazards while maintaining efficiency.
Comparative Data Table
Chemical Reactions Analysis
Structural Reactivity
The compound’s reactivity stems from its heterocyclic framework and substituents:
-
Benzoxazine Core : Susceptible to nucleophilic attack due to electron-deficient aromatic rings.
-
Chlorophenyl Substituent : Activates the ring for further substitution while introducing steric effects.
-
Methoxy Group : Acts as an electron-donating group, influencing redox properties and solubility.
Table 2: Functional Group Reactivity
| Functional Group | Potential Reactions | Example Applications |
|---|---|---|
| Chlorine (4-ClPh) | Hydrolysis, nucleophilic substitution, elimination | Metabolism studies, analog synthesis |
| Methoxy (4-OCH₃Ph) | Demethylation, oxidation, alkylation | Modulating electronic properties |
| Pyrazole Ring | Electrophilic substitution, ring-opening reactions | Functionalization for bioactivity |
Reaction Mechanisms and Limitations
While specific mechanistic details for this exact compound are not explicitly documented in the provided sources, analogous pyrazolo-benzoxazines undergo:
-
Intermolecular Coupling : Formation of dimeric species through π-π stacking or hydrogen bonding.
-
Redox Cycling : Potential for oxidation of the dihydropyrazole moiety under oxidative conditions.
-
Enzymatic Interactions : Hypothetical binding to biological targets (e.g., receptors, enzymes) influenced by substituents, as suggested by structural similarity to known bioactive analogs .
Table 3: Enzymatic Interaction Hypotheses
| Target Type | Potential Interaction Mode | Structural Basis |
|---|---|---|
| Kinases | ATP-binding site competition | Hydrophobic phenyl substituents |
| GPCRs | Hydrogen bonding with methoxy groups | Methoxyphenyl substituent |
| Oxidases | Electron transfer via pyrazole ring | Dihydropyrazole redox liability |
Comparative Analysis with Analogues
Challenges and Research Gaps
-
Lack of Direct Data : No explicit reaction pathways or kinetic studies for this specific compound are available in the provided sources.
-
Limitations of Analogues : Reactions inferred from structurally similar compounds (e.g., ) may not fully capture unique substituent effects.
-
Analytical Complexity : Detailed mechanistic studies would require advanced techniques (e.g., DFT modeling, kinetic isotope effects).
Future Research Directions
-
Mechanistic Elucidation : Use of computational chemistry to model substitution patterns and electronic effects.
-
Bioactivity Correlation : Investigate structure-activity relationships for biological targets (e.g., kinases, GPCRs) .
-
Process Optimization : Development of scalable synthetic routes for industrial applications.
(Note: All cited sources are from PubChem or EvitaChem, excluding unreliable domains per user instructions.)
Scientific Research Applications
Scientific Research Applications
In chemistry, 5-(4-Chlorophenyl)-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is used as a building block for synthesizing more complex molecules.
Research indicates that compounds within the pyrazolo[1,5-c][1,3]benzoxazine class exhibit a range of biological activities:
- Anticancer Properties Several studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines. For instance, compounds similar to this compound have shown efficacy against various cancer types by modulating pathways related to cell survival and proliferation.
- Enzyme Inhibition The compound has been noted for its ability to inhibit key enzymes such as tyrosinase and carbonic anhydrases (CAIX and CAXII), which are implicated in cancer progression. This inhibition can disrupt metabolic processes in cancer cells.
The biological effects of this compound are attributed to its interactions with specific biological targets:
- Apoptosis Induction Studies have shown that treatment with this compound leads to mitochondrial membrane potential loss and activation of caspases involved in apoptotic pathways.
- Cell Cycle Regulation The compound may also influence cell cycle progression by modulating cyclin-dependent kinases (CDKs), which are critical for cell division.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and inflammation .
Comparison with Similar Compounds
Core Modifications: Ring Size and Substitution Patterns
- Six-membered benzoxazine vs.
- Substituent Effects :
- Position 5 : The 4-chlorophenyl group in the target compound contrasts with analogues featuring pyridinyl (e.g., 2-aryl-5-pyridin-3-yl derivatives) or dichlorophenyl groups (e.g., 5-(2,4-dichlorophenyl)-9-chloro derivative). Halogenated aryl groups enhance lipophilicity and electron-withdrawing effects, improving target interaction .
- Position 7 : Methoxy substitution (target compound) vs. ketone (e.g., 5H-pyrazolo[1,5-c][1,3]benzoxazin-5-one derivatives) alters hydrogen-bonding capacity and metabolic stability .
- Position 2 : Phenyl substitution (target) vs. methyl or fluorophenyl groups (e.g., 2-(4-fluorophenyl)-5-(4-methylphenyl) derivatives) influences steric hindrance and π-π stacking .
Physicochemical Properties
*Estimated using fragment-based methods.
Key Research Findings
Synthetic Accessibility : The target compound is synthesized via cyclization of chalcone intermediates with hydrazines, a method shared with analogues like 2-aryl-5-pyridinyl derivatives .
Crystallography : X-ray studies of related compounds (e.g., 4-[(5R,10bR)-2-methyl-...benzoic acid) reveal triclinic packing (space group P1), which may correlate with solubility differences in vivo .
Structure-Activity Relationships (SAR) :
Biological Activity
5-(4-Chlorophenyl)-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound belonging to the pyrazolo[1,5-c][1,3]benzoxazine class. This compound exhibits notable biological activities that make it a subject of interest in medicinal chemistry. Its unique fused ring structure, which incorporates nitrogen and oxygen atoms, contributes to its pharmacological potential.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 360.84 g/mol. The presence of the chlorophenyl and methoxy groups enhances its reactivity and potential applications.
Biological Activity
Research has indicated that compounds within the pyrazolo[1,5-c][1,3]benzoxazine class exhibit a range of biological activities:
- Anticancer Properties : Several studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines. For instance, compounds similar to this compound have shown efficacy against various cancer types by modulating pathways related to cell survival and proliferation .
- Enzyme Inhibition : The compound has been noted for its ability to inhibit key enzymes such as tyrosinase and carbonic anhydrases (CAIX and CAXII), which are implicated in cancer progression . This inhibition can disrupt metabolic processes in cancer cells.
The biological effects of this compound are attributed to its interactions with specific biological targets:
- Apoptosis Induction : Studies have shown that treatment with this compound leads to mitochondrial membrane potential loss and activation of caspases involved in apoptotic pathways .
- Cell Cycle Regulation : The compound may also influence cell cycle progression by modulating cyclin-dependent kinases (CDKs), which are critical for cell division .
Case Studies and Research Findings
Several studies have focused on the biological activity of related compounds and their implications for cancer therapy:
Q & A
Q. What are the established synthetic pathways for 5-(4-Chlorophenyl)-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine, and what are their limitations?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with condensation of substituted benzaldehydes with hydrazine derivatives to form pyrazole intermediates. Subsequent cyclization with chlorinated aryl ketones under reflux conditions (e.g., in dioxane or ethanol) yields the benzoxazine core. Key challenges include controlling regioselectivity during cyclization and minimizing by-products like over-oxidized intermediates. For example, refluxing with aryl acids (as in ) or hydrazine derivatives ( ) may require stoichiometric adjustments or catalyst optimization to improve purity .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
Methodological Answer: Combine 1H/13C NMR to verify proton environments and carbon frameworks, focusing on diagnostic peaks for the pyrazole (δ 6.5–8.0 ppm) and benzoxazine (δ 4.5–5.5 ppm) moieties. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemistry at the 1,10b-dihydro position. For example, highlights the use of crystallography to confirm Z-configuration in analogous heterocycles, emphasizing the need for single-crystal growth in inert solvents .
Q. What experimental approaches are recommended to assess solubility and stability under varying pH and temperature conditions?
Methodological Answer: Perform shake-flask solubility assays in buffered solutions (pH 1–12) at 25°C and 37°C, using UV-Vis spectroscopy for quantification. Stability studies should include accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. ’s split-plot design for environmental variables (e.g., temperature gradients) can be adapted for systematic testing .
Q. What in vitro bioactivity screening assays are suitable for preliminary pharmacological evaluation?
Methodological Answer: Prioritize enzyme inhibition assays (e.g., kinase or protease targets) and cell viability assays (MTT/XTT) using cancer or microbial cell lines. Dose-response curves (1–100 µM) and IC50 calculations are critical. ’s approach to isolating by-products during synthesis underscores the need to rule out bioactivity artifacts from impurities .
Advanced Research Questions
Q. How can researchers optimize synthetic yields while minimizing by-product formation?
Methodological Answer: Implement Design of Experiments (DoE) frameworks, such as fractional factorial designs, to test variables like solvent polarity, reaction time, and catalyst loading. For example, ’s methodological models for variable analysis can identify dominant factors (e.g., excess aryl acid in reflux conditions, as in ) to maximize yield .
Q. How should contradictory spectral data (e.g., NMR vs. X-ray) be resolved for structural validation?
Methodological Answer: Contradictions often arise from dynamic effects (e.g., tautomerism). Use variable-temperature NMR to probe conformational flexibility and compare with DFT-calculated chemical shifts . ’s crystallographic validation of analogous compounds highlights the importance of complementary techniques .
Q. What methodologies are appropriate for studying environmental fate, including abiotic/biotic degradation pathways?
Methodological Answer: Follow protocols from ’s INCHEMBIOL project:
Q. How can discrepancies between in vitro and in vivo bioactivity data be systematically analyzed?
Methodological Answer: Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for bioavailability differences. Use tissue-specific microdialysis in animal models to measure compound distribution. ’s split-split plot design for multi-variable analysis can isolate confounding factors (e.g., metabolism in hepatic microsomes) .
Q. What computational strategies are effective for predicting binding modes and selectivity profiles?
Methodological Answer: Combine molecular docking (AutoDock Vina) with molecular dynamics simulations (GROMACS) to model ligand-receptor interactions. Validate predictions using SPR (surface plasmon resonance) for binding affinity measurements. ’s SMILES-based structural data can inform force field parameterization .
Q. How can stability under oxidative stress conditions be evaluated for long-term storage formulations?
Methodological Answer: Use accelerated oxidation tests with tert-butyl hydroperoxide (TBHP) or H2O2, analyzing degradation products via UPLC-QTOF-MS. ’s protocols for benzophenone derivatives (e.g., monitoring phenolic oxidation) provide a template for method adaptation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
